molecular formula C6H9O3- B1246410 3-Oxohexanoate

3-Oxohexanoate

Cat. No.: B1246410
M. Wt: 129.13 g/mol
InChI Key: BDCLDNALSPBWPQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxohexanoate is a carboxylic acid anion. It derives from a hexanoate.

Scientific Research Applications

Biocatalytic Applications

3-Oxohexanoate has been utilized in biocatalytic processes. One study demonstrated the enantioselective bioreduction of ethyl this compound to ethyl (R)-3-hydroxyhexanoate using microorganism strains like Kluyveromyces marxianus and Aspergillus niger. This process achieved high conversion rates and enantioselectivity, showcasing the compound's potential in stereoselective synthesis (Ramos et al., 2011).

Metabolic Analysis

This compound and its derivatives have been analyzed in various metabolic studies. For instance, a method was developed for the simultaneous analysis of Di(2-ethylhexyl)phthalate (DEHP) metabolites, including 2-ethyl-3-oxohexanoic acid, in urine using gas chromatography-mass spectrometry. This study provided insights into human exposure to DEHP, an important environmental contaminant (Wahl et al., 2001).

Material Science and Chemistry

In the field of material science, novel bacterial poly(3-hydroxyalkanoates) containing monomer units like 3-hydroxy-5-oxohexanoate were produced and characterized, highlighting the versatility of this compound derivatives in polymer synthesis (Jung et al., 2000).

Analytical Chemistry

In analytical chemistry, this compound derivatives were characterized through mass spectrometry to understand their fragmentation mechanisms and ionization behaviors, which is crucial for accurate mass spectrometric analysis in various scientific fields (Kanawati et al., 2007).

Properties

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

3-oxohexanoate

InChI

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1

InChI Key

BDCLDNALSPBWPQ-UHFFFAOYSA-M

SMILES

CCCC(=O)CC(=O)[O-]

Canonical SMILES

CCCC(=O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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